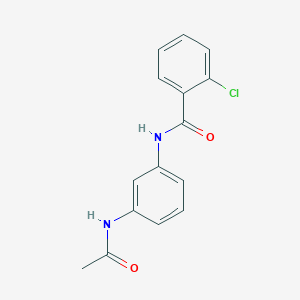
N-(3-acetamidophenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-chlorobenzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
Research indicates that N-(3-acetamidophenyl)-2-chlorobenzamide exhibits significant anti-inflammatory and analgesic activities. It has been studied for its potential to modulate pathways related to pain perception via interactions with the transient receptor potential vanilloid 1 (TRPV1) receptor.
- Mechanism of Action : The compound’s acetamido group enhances its ability to form hydrogen bonds with active site residues in target enzymes, while the chlorobenzamide moiety contributes to hydrophobic interactions that may influence its biological activity.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies have demonstrated that similar compounds within the acetamide class exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests demonstrated that compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 128 µg/mL | Low |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL | High |
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. Preliminary studies suggest it may induce apoptosis and inhibit cell proliferation.
- Research Findings : Compounds structurally related to this compound have shown significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, indicating potential as a therapeutic agent in oncology.
Agrochemical Applications
This compound also finds utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.
- Mechanism : The chlorinated benzamide structure enhances the compound's reactivity and interaction with biological targets in plants, making it effective for agricultural applications.
Eigenschaften
Molekularformel |
C15H13ClN2O2 |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
WLFFAEBDQNWOJY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















